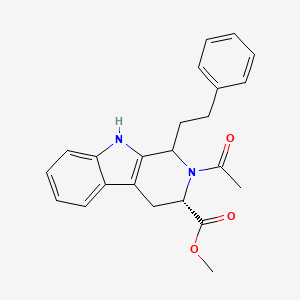

![molecular formula C10H21N3O B2473546 2-[(4-Methylpiperazin-1-yl)methyl]morpholine CAS No. 202991-96-6](/img/structure/B2473546.png)

2-[(4-Methylpiperazin-1-yl)methyl]morpholine

Overview

Description

“2-[(4-Methylpiperazin-1-yl)methyl]morpholine” is a chemical compound with the CAS Number: 202991-96-6 . It has a molecular weight of 199.3 . It is in the form of oil .

Molecular Structure Analysis

The IUPAC name of the compound is 2-[(4-methyl-1-piperazinyl)methyl]morpholine . The InChI code is 1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 .Physical and Chemical Properties Analysis

The compound is in the form of oil . It has a molecular weight of 199.3 . The compound is stored at room temperature .Scientific Research Applications

1. Anticonvulsant Properties

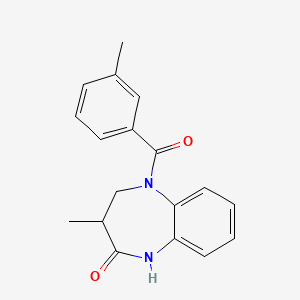

The compound's derivatives have been studied for their anticonvulsant properties. One study synthesized a library of new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides, which are potential new hybrid anticonvulsant agents. Some of these compounds demonstrated significant anticonvulsant activity across various preclinical seizure models, presenting a safe profile with no impairment of motor coordination at high doses (Kamiński et al., 2015).

2. Serotonin Reuptake Inhibition and Receptor Antagonism

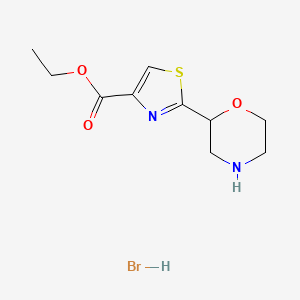

The compound has been shown to have selective serotonin reuptake inhibition and 5-HT2A receptor antagonistic activity. A study highlighted a novel compound, YM992, demonstrating these properties, which may be beneficial in the development of antidepressants with high efficacy (Takeuchi et al., 1997).

3. Hypocholesterolemic and Hypolipidemic Activity

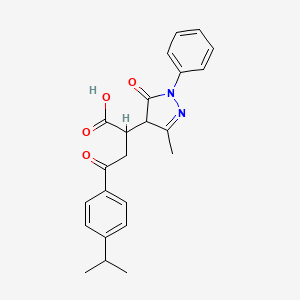

Some novel morpholine derivatives have been investigated for their potential hypocholesterolemic and hypolipidemic activity. A study synthesized and evaluated a number of 2-biphenylyl morpholine derivatives, finding some to inhibit lipid peroxidation of microsomal membrane lipids and demonstrate hypocholesterolemic and hypolipidemic action in experimental models (Chrysselis et al., 2000).

4. Cardiotonic Activity

The compound's derivatives have also been studied for their cardiotonic activity. Research on selective phosphodiesterase (PDE3) inhibitors, which improve cardiac contractility, included a study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, revealing their potential for increasing the force of contraction in cardiac models (Mansouri et al., 2008).

5. Modulation of GABAA Receptors

Derivatives of the compound have been explored for their anxiolytic properties through modulation of the GABAA receptor response. Some derivatives showed pharmacological activity with the potential of lacking typical side effects of benzodiazepine receptor agonists (Grunwald et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJJADOJEHOLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CNCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)

![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2473471.png)

![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride](/img/structure/B2473472.png)

![Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2473483.png)

![2-(3-(2,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2473486.png)